The synthesis of benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate typically employs the Hantzsch dihydropyridine synthesis method. This multi-step organic reaction involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt.
The molecular structure of benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate consists of:
Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate can participate in various chemical reactions:
Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate acts primarily as a calcium channel blocker. This mechanism involves:
This action is crucial in pharmacological applications aimed at treating cardiovascular diseases .
The physical and chemical properties of benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate include:
The compound exhibits moderate solubility in organic solvents due to its aromatic nature and functional groups, which also influence its reactivity in various chemical processes .
Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate has several significant applications in scientific research:
This compound (CAS: 185847-84-1) features a dihydropyridone core esterified with a benzyl group, yielding the molecular formula C₁₃H₁₃NO₃ and a molecular weight of 231.25 g/mol. Its IUPAC name, benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate, precisely denotes the ketone at C4 and the benzyloxycarbonyl (Cbz) group at N1. The molecule exhibits tautomerism between enol and keto forms, though the 4-keto tautomer predominates in equilibrium. Key identifiers include:
Table 1: Systematic Nomenclature and Identifiers
Identifier Type | Value |
---|---|
CAS Registry Number | 185847-84-1 |
IUPAC Name | benzyl 4-oxo-2,3-dihydropyridine-1-carboxylate |
Molecular Formula | C₁₃H₁₃NO₃ |
Key Synonyms | • 1-N-(Benzyloxycarbonyl)-1,4,5,6-tetrahydro-4-pyridone• Benzyl 3,4-dihydro-4-oxopyridine-1(2H)-carboxylate• 4-Oxo-3,4-dihydro-2H-pyridine-1-carboxylic acid benzyl ester |
Canonical SMILES | C1CN(C=CC1=O)C(=O)OCC2=CC=CC=C2 |
The compound emerged in the 1990s as synthetic methodologies for N-protected dihydropyridones advanced. Early reports include Yamada and Kibayashi's 1996 synthesis using Claisen condensation-cyclization sequences to access enantiopure analogs for alkaloid synthesis [5]. Its patent-free status and commercial availability post-2000 facilitated broad adoption in medicinal chemistry. The incorporation of the N-Cbz group—a staple protecting group in peptide chemistry—enabled its use in complex heterocyclic assemblies where chemoselective deprotection is required. Modern catalytic methods (e.g., Suzuki couplings on brominated derivatives) now allow elaborate C5 functionalization, expanding its molecular diversity [4].
This scaffold bridges metal-chelating pharmacophores and protecting group strategies:
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4